1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine

Catalog No.
S614560
CAS No.
20664-02-2
M.F
C40H80NO8P
M. Wt
734.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine

CAS Number

20664-02-2

Product Name

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C40H80NO8P

Molecular Weight

734.0 g/mol

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1

InChI Key

MZWGYEJOZNRLQE-KXQOOQHDSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Synonyms

SMPC;1-Stearoyl-2-Myristoyl-sn-glycero-3-Phosphocholine

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

As a Model Membrane Lipid:

These properties include:

  • Membrane fluidity: Studies have shown that SMPC can influence membrane fluidity, impacting the movement of proteins and other molecules within the membrane [].
  • Lateral packing: The different chain lengths of SMPC can affect how tightly the lipid molecules pack together, influencing membrane permeability and stability [].
  • Interactions with membrane proteins: SMPC can interact with specific membrane proteins, potentially modulating their function and activity [].

By studying SMPC in model membrane systems, researchers can gain valuable insights into the fundamental biophysical principles governing the behavior of biological membranes.

Investigating Membrane Fusion:

SMPC plays a role in research on membrane fusion, a crucial cellular process where two membranes merge to form a single continuous bilayer. Studies have shown that SMPC can influence the efficiency and selectivity of membrane fusion events [].

These findings suggest that SMPC may be involved in regulating various cellular processes that rely on membrane fusion, such as neurotransmission and exocytosis.

Applications in Drug Discovery:

The unique properties of SMPC have led to its exploration in the field of drug discovery. Researchers are investigating the potential of SMPC-based liposomes (microscopic spheres made of phospholipids) as drug delivery vehicles [].

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is a complex phospholipid belonging to the class of asymmetric phosphatidylcholines. It features a stearic acid (18:0) at the sn-1 position and a myristic acid (14:0) at the sn-2 position of the glycerol backbone. This unique structure imparts distinct physical and chemical properties, making it significant in various biochemical applications. The compound is characterized by its dipolar head group, which contributes to its amphiphilic nature, allowing it to form lipid bilayers essential for biological membranes .

SMPC, like other phospholipids, plays a crucial role in cell membrane structure and function. The phospholipid bilayer structure, formed by SMPC and other phospholipids, separates the interior of the cell from its external environment and regulates the passage of molecules []. The hydrophilic headgroups face the watery environment inside and outside the cell, while the hydrophobic tails form the interior of the bilayer. This creates a selectively permeable barrier that allows essential molecules to pass through while restricting others.

, primarily hydrolysis facilitated by enzymes such as phospholipases. This hydrolysis cleaves the ester bonds, releasing fatty acids and lysophosphatidylcholine. Additionally, oxidation reactions can occur under mild conditions, affecting the fatty acid chains. The compound's reactivity is crucial for its role in membrane dynamics and cellular signaling pathways .

Common Reactions

  • Hydrolysis: Enzymatic cleavage by phospholipases.
  • Oxidation: Reaction with mild oxidizing agents.

The biological activity of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is significant in membrane biology and cellular processes. It plays a critical role in forming lipid bilayers that serve as barriers and platforms for protein interactions. The asymmetrical nature of this phospholipid affects membrane fluidity, permeability, and protein function, influencing processes such as cell signaling, membrane fusion, and endocytosis .

Synthesis of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with stearic and myristic acids. Common methods include:

  • Esterification Reaction: Using dicyclohexylcarbodiimide (DCC) as a coupling agent along with 4-dimethylaminopyridine (DMAP) to facilitate bond formation.
  • Purification Techniques: Following synthesis, purification methods such as column chromatography are employed to isolate the desired product from by-products and unreacted materials .

1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine has diverse applications across various fields:

  • Biochemistry: Used in studies of lipid bilayer phase transitions and membrane dynamics.
  • Pharmaceuticals: Employed in drug delivery systems, particularly for targeting anticancer therapies.
  • Cosmetics: Incorporated into formulations for its emulsifying properties.
  • Research: Utilized in generating artificial membranes for experimental purposes .

Research on 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine has revealed its interactions with various proteins and enzymes involved in cellular processes. It serves as a substrate for phospholipase A2, influencing lipid metabolism and signaling pathways. Additionally, its role in membrane fusion mechanisms highlights its importance in vesicle trafficking and exocytosis .

Several compounds share structural similarities with 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Features
1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholinePalmitic acid at sn-1 positionDifferent fatty acid composition affects properties
1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholineMyristic acid at sn-1 positionVariation in fatty acid length influences behavior
1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholinePalmitic acid at sn-2 positionAsymmetry impacts membrane dynamics differently

Uniqueness

The uniqueness of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine lies in its specific fatty acid composition and the resulting asymmetry. This characteristic significantly influences the packing and phase behavior of lipid bilayers, making it particularly valuable for studies related to membrane dynamics and drug delivery systems .

Physical Description

Solid

XLogP3

13.5

Hydrogen Bond Acceptor Count

8

Exact Mass

733.56215551 g/mol

Monoisotopic Mass

733.56215551 g/mol

Heavy Atom Count

50

Other CAS

20664-02-2

Wikipedia

1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Modify: 2023-08-15
1.Hoyrup, P.,Mouritsen, O.G., and Jorgensen, K. Phospholipase A2 activity towards vesicles of DPPC and DMPC-DSPC containing small amounts of SMPC. Biochimica et Biophysica Acta 1515(2), 133-143 (2001).

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